molecular formula C₃₁H₃₇N₅O₃ B1663307 Bamirastine CAS No. 215529-47-8

Bamirastine

Katalognummer B1663307
CAS-Nummer: 215529-47-8
Molekulargewicht: 527.7 g/mol
InChI-Schlüssel: WTBRUSNNZKWTMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bamirastine, also known as TAK 427, is an antiallergic compound . It inhibits ligand binding to recombinant human histamine H1 receptors . The drug was involved in phase II clinical trials for the treatment of allergic rhinitis and for patients with atopic dermatitis .


Molecular Structure Analysis

Bamirastine has a molecular formula of C31H37N5O3 . Its molecular weight is 527.66 . The structure of Bamirastine includes an imidazopyridazine derivative .


Chemical Reactions Analysis

While specific chemical reactions involving Bamirastine are not detailed in the available resources, it’s known that Bamirastine inhibits ligand binding to recombinant human histamine H1 receptors . This suggests that it interacts with these receptors in its mechanism of action.


Physical And Chemical Properties Analysis

Bamirastine has a molecular weight of 527.66 and a molecular formula of C31H37N5O3 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Application in Veterinary Microbiology

Bamirastine has shown potential in veterinary microbiology, particularly in the isolation of Brachyspira hyodysenteriae and Brachyspira pilosicoli from porcine feces. A study by Calderaro et al. (2005) demonstrated that a blood agar modified medium with spectinomycin and rifampin (BAM-SR), which includes Bamirastine, can significantly reduce the time required for isolating these spirochaetal strains from samples, compared to traditional methods. This advancement could enhance diagnostic and treatment capabilities in veterinary medicine (Calderaro et al., 2005).

Role in Nanomedicine

Bamirastine is also relevant in the field of nanomedicine. Jafari et al. (2021) discuss the role of mesoporous silica nanoparticles (MSNs) as drug carriers. The high porosity of these materials allows for the encapsulation of various biologically active molecules (BAM), including Bamirastine, for targeted drug delivery. This application is particularly important for improving the stability, uptake, therapeutic concentration, and controlled release of drugs, including Bamirastine, in the treatment of various diseases (Jafari et al., 2021).

Applications in Oncology

In oncology, Bamirastine's properties have been explored in the context of radioprotection. Kouvaris et al. (2007) reviewed the use of amifostine, the first approved radioprotective drug, which shares similarities with Bamirastine in its mechanism of action. This drug is used to protect normal tissues from damage caused by radiation and chemotherapy. Understanding the properties and mechanisms of Bamirastine in this context could lead to new applications or improvements in the field of radioprotection in cancer therapy (Kouvaris et al., 2007).

Safety And Hazards

While specific safety data for Bamirastine is limited, it’s important to handle it with care, as with all chemical substances . In case of accidental ingestion or contact with skin or eyes, it’s recommended to seek medical attention .

Eigenschaften

IUPAC Name

2-[6-[3-(4-benzhydryloxypiperidin-1-yl)propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O3/c1-31(2,30(37)38)26-22-36-28(33-26)15-14-27(34-36)32-18-9-19-35-20-16-25(17-21-35)39-29(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-15,22,25,29H,9,16-21H2,1-2H3,(H,32,34)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBRUSNNZKWTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN2C(=N1)C=CC(=N2)NCCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175889
Record name Bamirastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamirastine

CAS RN

215529-47-8
Record name Bamirastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215529478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamirastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAMIRASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIG10953FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

468 mg of ethyl 2-[6-[3-[4-(diphenylmethoxy)piperidino]propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropionate was dissolved in 3 ml of ethanol; 2 ml of a 1 N aqueous solution of sodium hydroxide was added, followed by stirring at room temperature for 15 hours. After the mixture was concentrated under reduced pressure, the residue was diluted with water and washed with ethyl acetate; the water layer was adjusted to pH 7 by the addition of 1 N hydrochloric acid, followed by extraction with ethyl acetate-tetrahydrofuran (1:1); the extract was washed with saturated saline and dried with magnesium sulfate. After the dry product was concentrated under reduced pressure, ethyl acetate was added to the residue; the crystal precipitated was collected by filtration, washed with ethyl acetate and dried to yield 267 mg of the title compound.
Name
ethyl 2-[6-[3-[4-(diphenylmethoxy)piperidino]propylamino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropionate
Quantity
468 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamirastine
Reactant of Route 2
Bamirastine
Reactant of Route 3
Bamirastine
Reactant of Route 4
Bamirastine
Reactant of Route 5
Reactant of Route 5
Bamirastine
Reactant of Route 6
Reactant of Route 6
Bamirastine

Citations

For This Compound
18
Citations
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …
C Lamberth - Synlett, 2011 - thieme-connect.com
… Ponatinib (1) is a potent orally active agent for the treatment of chronic myeloid leukemia, [¹5] whereas bamirastine (2) inhibits the allergic dermal inflammation (Figure [¹] ). [¹6] Further …
Number of citations: 10 www.thieme-connect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
GI Upper
Number of citations: 0
T Helmiö, A Karjalainen, U Närhi - 2005 - julkari.fi
Uuden teknologian tuotteilla arvioidaan olevan merkittävä vaikutus terveydenhuollossa ja niitä yhdistävät monet tieteelliset, taloudelliset ja eettiset tekijät. Tuotteet perustuvat …
Number of citations: 4 www.julkari.fi
SL Kivelä, J Puustinen, J Nurminen - 2005 - julkari.fi
Uuden teknologian tuotteilla arvioidaan olevan merkittävä vaikutus terveydenhuollossa ja niitä yhdistävät monet tieteelliset, taloudelliset ja eettiset tekijät. Tuotteet perustuvat …
Number of citations: 3 www.julkari.fi
S Jääskeläinen, U Närhi - 2005 - julkari.fi
Uuden teknologian tuotteilla arvioidaan olevan merkittävä vaikutus terveydenhuollossa ja niitä yhdistävät monet tieteelliset, taloudelliset ja eettiset tekijät. Tuotteet perustuvat …
Number of citations: 2 www.julkari.fi
P Pommelin - 2005 - julkari.fi
Uuden teknologian tuotteilla arvioidaan olevan merkittävä vaikutus terveydenhuollossa ja niitä yhdistävät monet tieteelliset, taloudelliset ja eettiset tekijät. Tuotteet perustuvat …
Number of citations: 2 www.julkari.fi
T Voipio - 2005 - julkari.fi
Uuden teknologian tuotteilla arvioidaan olevan merkittävä vaikutus terveydenhuollossa ja niitä yhdistävät monet tieteelliset, taloudelliset ja eettiset tekijät. Tuotteet perustuvat …
Number of citations: 2 www.julkari.fi
P Paakkari - 2005 - julkari.fi
Uuden teknologian tuotteilla arvioidaan olevan merkittävä vaikutus terveydenhuollossa ja niitä yhdistävät monet tieteelliset, taloudelliset ja eettiset tekijät. Tuotteet perustuvat …
Number of citations: 2 www.julkari.fi

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.